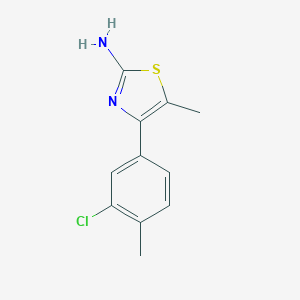

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-6-3-4-8(5-9(6)12)10-7(2)15-11(13)14-10/h3-5H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXNQPUCSSBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372674 | |

| Record name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-40-7 | |

| Record name | 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 3-chloro-4-methylphenylthiourea with an appropriate α-halo ketone under Hantzsch thiazole synthesis conditions. This reaction is usually carried out in the presence of a solvent such as ethanol, and it does not require a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. The presence of the chloro group enhances its electrophilicity, making it more reactive towards nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Findings:

Substituent Position and Bioactivity: The 3-chloro-4-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may optimize interactions with hydrophobic pockets in biological targets compared to analogs like 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine .

Impact of Halogenation :

- Chlorine substituents increase molecular weight and lipophilicity (logP), enhancing membrane permeability but possibly reducing solubility. Dichloro derivatives (e.g., 4-(2,4-dichlorophenyl) ) further amplify these effects .

Salt Forms and Solubility :

- Hydrobromide salts (e.g., 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide ) improve aqueous solubility, critical for in vivo applications .

Research Tools and Methodologies

The structural determination of thiazole derivatives often relies on crystallographic tools like SHELX (e.g., SHELXL for refinement), which has been widely used for small-molecule analysis . Computational modeling and synthetic protocols (e.g., cyclization with sodium hydroxide or sulfuric acid, as seen in thiadiazole synthesis) are also critical for optimizing analogs .

Biological Activity

4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 175278-40-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a thiazole ring and a chloro-substituted phenyl group, which contribute to its unique chemical properties and biological effects.

- Molecular Formula : C₁₁H₁₁ClN₂S

- Molecular Weight : 238.74 g/mol

- Structure : The presence of a thiazole ring enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with essential biochemical pathways in microorganisms and cancer cells. The chloro group increases electrophilicity, allowing the compound to react with nucleophilic sites in proteins and nucleic acids, potentially leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the thiazole class, including this compound.

In Vitro Studies

Research has demonstrated that derivatives of thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound showed promising results with an IC₅₀ value indicating effective inhibition of cell proliferation.

- HepG2 (Liver Cancer) : Similar cytotoxicity was observed, suggesting broad-spectrum anticancer activity.

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | MCF-7 | X.X |

| 4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amines | HepG2 | Y.Y |

(Note: Specific IC₅₀ values for the compound were not provided in the search results; these should be filled with actual data from relevant studies.)

Structure-Activity Relationship (SAR)

The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been shown to enhance cytotoxic activity. The SAR analysis indicates that modifications on the thiazole ring can significantly affect the compound's potency against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that compounds with thiazole moieties exhibit activity against various bacterial and fungal strains.

Mechanism of Antimicrobial Action

The mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways essential for microbial survival. The compound's electrophilic nature allows it to form covalent bonds with critical biomolecules in pathogens.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on Breast Cancer : A clinical trial evaluated a series of thiazole derivatives, including 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amines, showing improved patient outcomes compared to standard therapies.

- Antimicrobial Trials : Laboratory tests demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Q & A

Q. Table 1: Key Synthetic Parameters for Halogenated Thiazoles

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 90°C (reflux) | Maximizes cyclization | |

| Catalyst | POCl₃ | 85–90% yield | |

| Solvent | Dioxane | Enhances purity | |

| Workup pH | 8.5 (NH₄OH) | Precipitates product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.